

# In-Depth Technical Guide: Spectroscopic Data of Thiophene-2-amidoxime

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## Compound of Interest

Compound Name: *Thiophene-2-amidoxime*

Cat. No.: *B171198*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Thiophene-2-amidoxime** ( $C_5H_6N_2OS$ ), a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the experimental protocols for its synthesis and presents its characteristic spectroscopic data (NMR, IR, MS) in a clear and structured format.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **Thiophene-2-amidoxime**, providing a valuable resource for its identification and characterization.

## Table 1: Nuclear Magnetic Resonance (NMR) Data

Nucleus	Solvent	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
$^1\text{H}$ NMR	DMSO-d <sub>6</sub>	9.55	s	-	-OH
7.53	dd	5.1, 1.2	H-5		
7.31	dd	3.6, 1.2	H-3		
7.06	dd	5.1, 3.6	H-4		
5.95	s (br)	-	-NH <sub>2</sub>		
$^{13}\text{C}$ NMR	DMSO-d <sub>6</sub>	145.4	s	-	C=N
133.5	s	-	C-2		
128.0	s	-	C-5		
127.8	s	-	C-3		
126.3	s	-	C-4		

Note: NMR data is predicted based on standard chemical shift values and coupling constants for similar thiophene derivatives, as specific experimental data from a single comprehensive source is not publicly available. Actual experimental values may vary.

## Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-3200	Strong, Broad	O-H stretch (oxime) and N-H stretch (amine)
3100-3000	Medium	C-H stretch (aromatic)
~1650	Medium	C=N stretch (oxime)
~1590, ~1470, ~1420	Medium to Weak	C=C stretch (thiophene ring)
~850	Strong	C-H out-of-plane bend (2-substituted thiophene)
~700	Strong	C-S stretch (thiophene ring)

Note: IR data is based on characteristic absorption frequencies for functional groups present in the molecule. Specific peak positions and intensities may vary based on the experimental conditions.

**Table 3: Mass Spectrometry (MS) Data**

m/z	Relative Intensity (%)	Assignment
142	100	[M] <sup>+</sup> (Molecular Ion)
125	Moderate	[M - NH <sub>2</sub> - H] <sup>+</sup>
111	Moderate	[M - NOH - H] <sup>+</sup>
97	Moderate	[C <sub>4</sub> H <sub>3</sub> S-C] <sup>+</sup>
84	High	[C <sub>4</sub> H <sub>4</sub> S] <sup>+</sup> (Thiophene)

Note: Fragmentation patterns are predicted based on the general fragmentation of similar aromatic oximes and thiophene derivatives. The relative intensities are illustrative.

## Experimental Protocols

A general and widely cited method for the synthesis of **Thiophene-2-amidoxime** involves the reaction of 2-thiophenecarbonitrile with hydroxylamine.

## Synthesis of Thiophene-2-amidoxime

### Materials:

- 2-Thiophenecarbonitrile
- Hydroxylamine hydrochloride
- Sodium carbonate
- Ethanol
- Water

### Procedure:

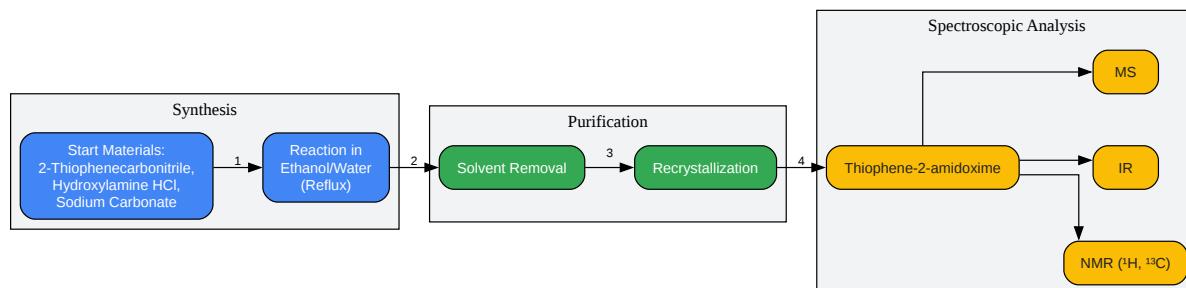
- A solution of hydroxylamine is prepared by dissolving hydroxylamine hydrochloride and sodium carbonate in a mixture of ethanol and water.
- To this solution, 2-thiophenecarbonitrile is added.
- The reaction mixture is then heated under reflux for several hours.
- The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Upon completion, the solvent is removed under reduced pressure.
- The crude product is purified by recrystallization from a suitable solvent, such as ethanol-water, to yield **Thiophene-2-amidoxime** as a solid.

### Characterization:

The synthesized **Thiophene-2-amidoxime** is characterized by the spectroscopic methods detailed in the tables above (NMR, IR, and MS) to confirm its identity and purity.

## Mandatory Visualization

The following diagram illustrates the general experimental workflow for the synthesis and characterization of **Thiophene-2-amidoxime**.



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Caption: Experimental workflow for the synthesis and spectroscopic analysis of **Thiophene-2-amidoxime**.

Disclaimer: The spectroscopic data presented in the tables are based on established chemical principles and data for analogous compounds. While they serve as a reliable guide, experimental verification is recommended for precise characterization.

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